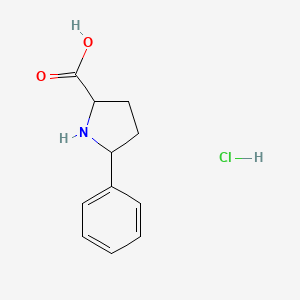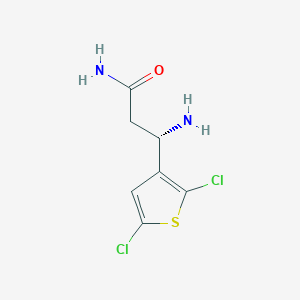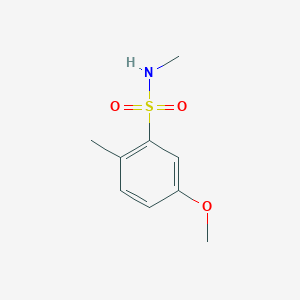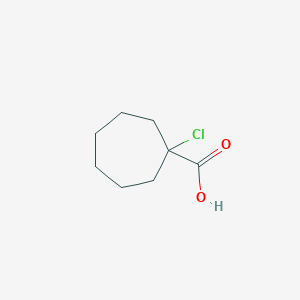
4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C8H11ClN2S It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with propyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the chlorine atom with the propylsulfanyl group. The reaction is usually conducted under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide, to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the propylsulfanyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methyl-6-(propylsulfanyl)pyrimidine
- 4-Chloro-2-methyl-6-(ethylsulfanyl)pyrimidine
- 4-Chloro-2-methyl-6-(butylsulfanyl)pyrimidine
Uniqueness
4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11ClN2S |
|---|---|
Peso molecular |
202.71 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-6-propylsulfanylpyrimidine |
InChI |
InChI=1S/C8H11ClN2S/c1-3-4-12-8-5-7(9)10-6(2)11-8/h5H,3-4H2,1-2H3 |
Clave InChI |
FGVBKTCSBZIRIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC(=NC(=N1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


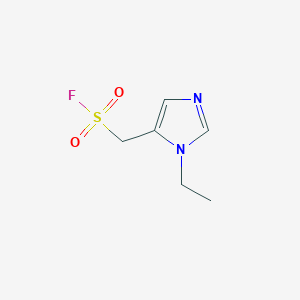
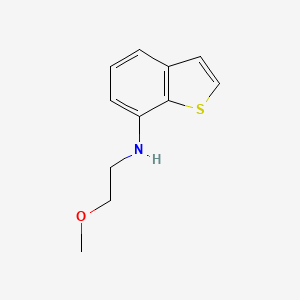
![1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
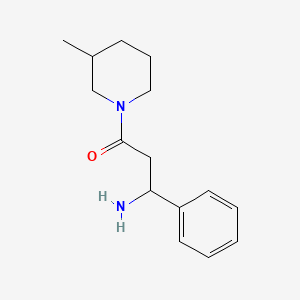
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
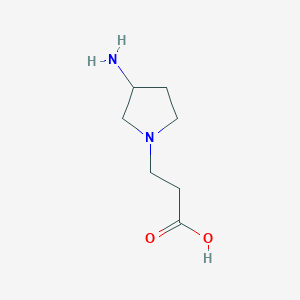
![3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
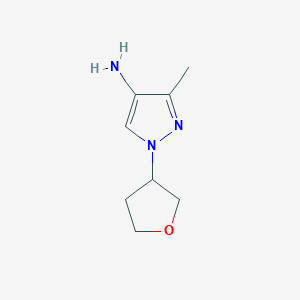
amine](/img/structure/B13302186.png)
